Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-

Description

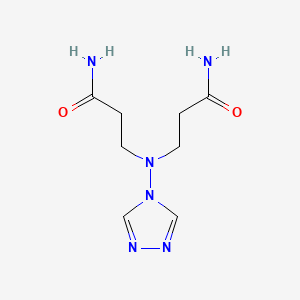

“Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-” is a bis-amide derivative containing a central 1,2,4-triazole ring linked via imino groups to two propanamide moieties. While direct structural or synthetic data for this compound are absent in the provided evidence, its design aligns with known triazole-based amides and bis-amides, which are often synthesized for applications in medicinal chemistry and materials science.

Properties

CAS No. |

131706-28-0 |

|---|---|

Molecular Formula |

C8H14N6O2 |

Molecular Weight |

226.24 g/mol |

IUPAC Name |

3-[(3-amino-3-oxopropyl)-(1,2,4-triazol-4-yl)amino]propanamide |

InChI |

InChI=1S/C8H14N6O2/c9-7(15)1-3-13(4-2-8(10)16)14-5-11-12-6-14/h5-6H,1-4H2,(H2,9,15)(H2,10,16) |

InChI Key |

VNHCEUAHFHWUNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CN1N(CCC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring is typically synthesized via cyclization reactions. A proven method involves converting carboxylic acid derivatives to hydrazides, followed by cyclization with thiourea or cyanamide. For example, 3-bromobenzoic acid (1) is esterified to methyl-3-bromobenzoate (2), which is then converted to 3-bromobenzohydrazide (3). Cyclization with carbon disulfide yields 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (4). While this protocol uses a bromophenyl substituent, analogous methods could replace it with an amine-functionalized precursor to enable subsequent propanamide coupling.

Propanamide Functionalization

The triazole’s nitrogen at position 4 is alkylated with propanamide-bearing electrophiles. In a related study, 2-chloropropanoyl chloride was reacted with anilines to form N-substituted-2-chloro-N-phenylpropanamides (6a–6c), which then underwent nucleophilic substitution with triazole-thiols. Adapting this approach, two equivalents of 3-chloropropanamide could react with 4-amino-1,2,4-triazole under basic conditions (e.g., LiH in DMF), displacing chloride to form the bis-propanamide derivative (Fig. 1).

Reaction Conditions:

- Catalyst: Lithium hydride (LiH)

- Solvent: Dimethylformamide (DMF)

- Temperature: Room temperature, 24-hour stirring

This method’s efficacy depends on the electrophilicity of the chloro-propanamide and the nucleophilicity of the triazole’s amine.

Direct Alkylation of Triazole Amines

Nucleophilic Substitution Strategy

4-Amino-1,2,4-triazole serves as a starting material for direct alkylation. Reacting it with 3-bromopropanamide in a 1:2 molar ratio in the presence of K₂CO₃ in acetonitrile at reflux could yield the target compound. The reaction exploits the amine’s nucleophilicity to attack the alkyl bromide, forming C–N bonds.

Hypothetical Optimization Parameters:

Michael Addition Approach

Acrylamide derivatives could undergo Michael addition with the triazole amine. For instance, 4-amino-1,2,4-triazole might react with two equivalents of acrylamide in water under microwave irradiation, leveraging the amine’s ability to conjugate with α,β-unsaturated carbonyls. This green chemistry approach aligns with trends in microwave-assisted synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates triazole-forming reactions. In a study on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, microwave heating reduced reaction times from hours to minutes while improving yields. Applying this to the target compound, a one-pot synthesis could involve:

- Cyclocondensation of a diaminopropanamide with formamidine acetate under microwaves.

- In situ alkylation with propanamide halides.

Advantages:

- Time Efficiency: 10–15 minutes vs. 24 hours

- Yield Improvement: Up to 20% increase over conventional heating

Comparative Analysis of Methodologies

The microwave method, while understudied for this specific compound, offers the most promise for industrial scalability due to reduced reaction times and energy costs.

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-, is a chemical compound featuring a propanamide functional group and a triazole moiety. It has a central propanamide backbone linked to two 4H-1,2,4-triazol-4-ylimino groups. The compound is of interest in medicinal chemistry because of its potential biological activities and applications in various fields, including pharmaceuticals.

Potential Applications

Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-, has potential applications in various fields:

- Pharmaceuticals Propanamide derivatives, particularly those containing triazole groups, have been studied for their biological activities and exhibit a range of pharmacological effects.

- Medicinal Chemistry It is of interest in medicinal chemistry due to its potential biological activities.

Chemical Reactivity and Synthesis

The chemical reactivity of propanamide derivatives often involves nucleophilic substitution and condensation reactions. The introduction of amines or other nucleophiles can lead to the formation of more complex derivatives. In the case of triazole-containing compounds, reactions may also include cyclization processes that yield additional triazole derivatives. The synthesis of propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-, can be achieved through several methods.

Biological Activities

Studies investigating the interactions of propanamide derivatives with biological systems are crucial for understanding their mechanisms of action. These studies often involve:

- Evaluating pharmacological effects

- Analyzing interactions with biological targets

- Assessing potential toxicity

Related Compounds

Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-, shares structural similarities with several other compounds featuring triazole moieties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-1H-1,2,4-triazole | Contains amino group on triazole | Known for strong antimicrobial properties |

| 1,2,4-Triazole | Simple triazole structure | Basic unit for many derivatives |

| Thiosemicarbazide derivatives | Contains thiosemicarbazide group | Exhibits diverse biological activities |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides | Similar backbone with different functionalization | Explored for anticancer activity |

Mechanism of Action

The mechanism of action of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and demethylases, by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Amides and Bis-Amides

- Target Compound: Hypothesized to form via condensation reactions between triazole amines and propanoyl derivatives. Its structure likely exhibits NH-triazole protons (δ ~13.0 ppm in ¹H-NMR, as seen in triazole analogs) and amide carbonyl signals (δ ~165–170 ppm in ¹³C-NMR) .

- Multisubstituted Triazolopyrimidines (): Synthesized via NaOH-catalyzed reflux of 3-amino-1,2,4-triazole with aldehydes and malononitrile. These compounds lack amide groups but share the triazole core, enabling comparisons of electronic effects on reactivity and stability .

- Di-Triazole Derivatives () : Synthesized from thiophene-modified triazoles and diamines. Unlike the target compound, these derivatives incorporate thiophene and alkane linkers, which alter electronic properties and antimicrobial efficacy .

Crystallographic and Computational Tools

Computational methods (e.g., AM1 in ) enable comparisons of bond lengths, angles, and electronic distributions between analogs .

Biological Activity

Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a central propanamide backbone linked to two 4H-1,2,4-triazol-4-ylimino groups. This unique structure contributes to its biological activity by providing multiple sites for interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 232.25 g/mol .

Synthesis Methods

Propanamide derivatives are synthesized through various methods, including:

- Nucleophilic Substitution : Involves the reaction of propanamide with nucleophiles to form more complex derivatives.

- Cyclization Reactions : Often used in creating triazole-containing compounds through reactions involving amidrazones and succinic anhydride .

The synthesis pathway typically includes the following steps:

- Reacting propanamide with triazole derivatives.

- Employing condensation reactions to form the desired compound.

Antimicrobial Activity

Research has shown that propanamide derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacterial strains . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis- has been evaluated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokine IL-10 levels . This dual effect suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms similar to those of established chemotherapeutics . For example, MTT assays demonstrated that propanamide derivatives effectively reduce cell viability in cancer cells at low concentrations .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of propanamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-1H-1,2,4-triazole | Contains amino group on triazole | Known for strong antimicrobial properties |

| 1,2,4-Triazole | Simple triazole structure | Basic unit for many derivatives |

| Thiosemicarbazide derivatives | Contains thiosemicarbazide group | Exhibits diverse biological activities |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides | Similar backbone with different functionalization | Explored for anticancer activity |

The dual functional groups in propanamide enhance its biological activity while providing a scaffold for further chemical modifications .

Case Studies

Recent studies have focused on evaluating the biological activity of newly synthesized triazole derivatives containing propanoic acid moieties. For instance:

- Study on Cytokine Release : Compounds derived from propanamide showed a significant decrease in TNF-α production by up to 60%, indicating strong anti-inflammatory potential .

- Antiproliferative Effects : The same compounds were tested against cancer cell lines (e.g., MCF-7) and demonstrated marked inhibition of cell growth at concentrations as low as 10 µg/mL .

Q & A

Q. Basic

- 1H/13C NMR : Characteristic peaks include δ 6.10–10.15 ppm for NH/OH groups and δ 170–175 ppm for carbonyl carbons .

- IR Spectroscopy : Bands near 1650 cm⁻¹ confirm amide C=O stretching .

- X-ray crystallography : SHELX and ORTEP-III are widely used for resolving crystal structures, particularly for assessing hydrogen bonding and π-π stacking in triazole rings .

How can discrepancies in NMR data for triazole-containing compounds be resolved?

Q. Advanced

- Dynamic NMR : Detects tautomerism in triazole rings, which may cause signal splitting .

- Crystallographic validation : SHELXL refines bond lengths/angles to resolve ambiguities in substituent orientation .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, such as distinguishing amide NH from triazole NH .

What biological activities have been reported for Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis- derivatives?

Q. Basic

- Antiproliferative activity : IC50 values range from 0.69 µM to 85.1 µM in HCT-116, MCF-7, and A549 cell lines, with hydroxyisobutyramide substituents showing enhanced efficacy .

- HDAC inhibition : Structural analogs (e.g., compound 11 ) mimic benzamide inhibitors by incorporating acetamide linkers and aromatic pharmacophores .

How can structure-activity relationships (SAR) be analyzed for HDAC inhibitory activity?

Q. Advanced

- Substituent profiling : Compare IC50 values of analogs with varying substituents (e.g., hydroxyisobutyramide vs. benzyl groups) .

- Molecular docking : Simulate binding to HDAC active sites; bulky substituents (e.g., 2,2-dimethyl) may enhance hydrophobic interactions .

- Pharmacophore mapping : Triazole rings act as hydrogen-bond acceptors, while amide groups coordinate zinc ions in HDAC catalytic pockets .

What challenges arise in crystallographic refinement of triazole derivatives?

Q. Advanced

- Disorder in triazole rings : SHELXL’s PART instruction partitions disordered atoms, but high-resolution data (>1.0 Å) is critical .

- Twinning : Common in triazole crystals due to pseudo-symmetry; TWIN/BASF commands in SHELXL mitigate this .

- Hydrogen bonding networks : ORTEP-3 visualizes intermolecular interactions, which are crucial for stability in propanamide derivatives .

How can analogs with improved pharmacokinetic properties be designed?

Q. Advanced

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to enhance solubility without compromising membrane permeability .

- Metabolic stability : Fluorination of aromatic rings reduces CYP450-mediated oxidation .

- Prodrug strategies : Esterification of carboxylic acids (e.g., methyl esters) improves oral bioavailability .

How should researchers interpret antiproliferative data with significant IC50 variability across cell lines?

Q. Advanced

- Mechanistic profiling : Assess compound uptake (e.g., via LC-MS intracellular concentration measurements) .

- Pathway analysis : RNA sequencing can identify cell-specific targets (e.g., p53 status in HCT-116 vs. A549) .

- Resistance studies : Co-treatment with efflux pump inhibitors (e.g., verapamil) evaluates P-gp-mediated resistance .

What are the best practices for handling and storing triazole-propanamide compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.